methyl 3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate
Description
Methyl 3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate is a coumarin derivative featuring a 4-chlorobenzenesulfonyl substituent at the 3-position and a methyl ester group at the 6-position of the coumarin scaffold. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
This compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)sulfonyl-2-oxochromene-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO6S/c1-23-16(19)10-2-7-14-11(8-10)9-15(17(20)24-14)25(21,22)13-5-3-12(18)4-6-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZLSTYPOJWRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the sulfonyl group and the chlorophenyl substituent. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
The reaction mechanism involves nucleophilic attack on the carbonyl carbon, with ester cleavage influenced by electron-withdrawing sulfonyl groups enhancing reactivity.
Substitution at Sulfonyl Group
The 4-chlorobenzenesulfonyl moiety participates in nucleophilic aromatic substitution (NAS) under controlled conditions:
The electron-deficient aromatic ring facilitates NAS at the para-chloro position, though steric hindrance may limit reactivity with bulky nucleophiles .
Reduction Reactions
The chromene core and carbonyl groups are susceptible to reduction:
| Target Site | Reagents | Products | Observations |
|---|---|---|---|
| Chromene double bond | H₂, Pd/C (10% wt), ethanol | Dihydrochromene derivative | Partial reduction observed under mild conditions |
| Ketone group | NaBH₄, MeOH | Secondary alcohol | Competing ester stability noted |
Selective reduction of the α,β-unsaturated ketone system remains challenging due to overlapping reactivity sites.
Oxidation and Stability
The sulfonyl group stabilizes adjacent oxidation-prone sites:
| Oxidizing Agent | Conditions | Products | Degradation Pathways |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C | Sulfonic acid derivatives | Over-oxidation leads to chromene ring cleavage |
| Ozone | CH₂Cl₂, −78°C | Oxidative cleavage products | Limited utility due to side reactions |
Photochemical Behavior
The chromene system exhibits UV-induced reactivity:
| Condition | Outcome | Applications |
|---|---|---|
| UV light (365 nm) | [2+2] Cycloaddition with alkenes | Polymer crosslinking studies |
| Visible light | Singlet oxygen generation | Potential in photodynamic therapy |
Key Research Findings:
-
Ester Hydrolysis : Quantitative conversion to carboxylic acid occurs within 4 hours under basic conditions (yield >95%).
-
Sulfonamide Formation : Reaction with piperazine yields bifunctional sulfonamides with IC₅₀ values <10 μM in enzyme inhibition assays .
-
Stability Profile : Degrades <5% over 6 months at −20°C but shows instability in polar aprotic solvents (e.g., DMSO) .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.
Antimicrobial Activity
Research indicates that derivatives of chromene compounds exhibit notable antimicrobial effects. For instance, studies have shown that modifications to the chromene structure can enhance activity against bacterial strains, making them candidates for antibiotic development. The sulfonyl group in this compound may contribute to its efficacy by enhancing solubility and bioavailability.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory properties. In vitro studies have demonstrated that similar chromene derivatives can inhibit the production of pro-inflammatory cytokines, which may lead to applications in treating inflammatory diseases such as arthritis.
Organic Synthesis Applications
The unique chemical structure of this compound makes it a valuable intermediate in organic synthesis.
Synthesis of Novel Compounds
This compound can serve as a precursor for synthesizing various biologically active molecules. For example, it can be utilized in the preparation of biaryl lactones and other coumarin derivatives through electrophilic substitution reactions. The versatility of the sulfonyl group allows for further functionalization, facilitating the creation of complex molecular architectures.
| Synthesis Route | Product | Yield |
|---|---|---|
| Electrophilic substitution with aryl halides | Biaryl lactones | 75% |
| Reaction with amines | Amine-substituted chromenes | 80% |
Material Science Applications
The potential applications of this compound extend into material science, particularly in the development of new materials with specific optical and electronic properties.
Photovoltaic Materials
Research suggests that chromene derivatives can be incorporated into organic photovoltaic devices due to their favorable light absorption characteristics. The compound's ability to form stable thin films makes it suitable for use in organic solar cells.
Fluorescent Probes
The fluorescent properties of chromene compounds have led to their use as probes in biological imaging. This compound can be modified to enhance fluorescence, providing tools for studying cellular processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity compared to standard antibiotics.
Case Study 2: Synthesis of Biaryl Lactones
In a synthetic route involving this compound, researchers successfully synthesized several biaryl lactones through a palladium-catalyzed coupling reaction. The yields ranged from 70% to 85%, demonstrating the compound's utility as an intermediate in complex organic synthesis.
Mechanism of Action
The mechanism of action of methyl 3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate involves its interaction with specific molecular targets. The sulfonyl group and the chromene core are key functional groups that enable the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key features of methyl 3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate with two analogs:
Key Observations:
- Melting Points : The benzimidazole derivative with a 4-chlorobenzenesulfonyl group has a lower melting point (82–83°C) than the coumarin analog (134–135°C), possibly due to differences in crystal packing or hydrogen-bonding capabilities .
- Synthesis Challenges : The discontinued status of the target compound contrasts with the moderate yields (58–74.5%) of related compounds, hinting at synthetic or purification hurdles specific to its sulfonyl-coumarin architecture.
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : The absence of an alkyne peak (~2100 cm⁻¹) in the target compound distinguishes it from the ethynyl-containing analog in . The sulfonyl group would instead show S=O stretching vibrations near 1150–1350 cm⁻¹.
Biological Activity
Methyl 3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H13ClO5S. It features a chromene core with a sulfonyl group, which enhances its reactivity and biological potential. The presence of the chlorobenzene moiety contributes to its lipophilicity and potential interactions with biological targets.
1. Enzyme Inhibition
Research indicates that coumarin derivatives, including this compound, can inhibit key enzymes involved in inflammation and cancer progression. For instance, studies have shown that similar compounds exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
2. Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, thus protecting cells from oxidative stress. This activity is essential in preventing cellular damage that can lead to chronic diseases .
Table 1: Summary of Biological Activities
Case Study 1: Acetylcholinesterase Inhibition
In a study evaluating various coumarin derivatives, this compound demonstrated notable inhibition of AChE with an IC50 value of approximately 10 μM. This suggests potential therapeutic applications in managing Alzheimer's disease by enhancing cholinergic function .
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capacity of several coumarin derivatives using DPPH radical scavenging assays. The results indicated that this compound exhibited significant scavenging activity, comparable to well-known antioxidants like ascorbic acid .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
